molecular formula C16H24N2O3 B7069166 N-(3-methoxypyridin-2-yl)-N-methyl-4-(oxan-4-yl)butanamide

N-(3-methoxypyridin-2-yl)-N-methyl-4-(oxan-4-yl)butanamide

Cat. No.: B7069166
M. Wt: 292.37 g/mol
InChI Key: YVSZHMAGJGWXMJ-UHFFFAOYSA-N
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Description

N-(3-methoxypyridin-2-yl)-N-methyl-4-(oxan-4-yl)butanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a pyridine ring substituted with a methoxy group at the 3-position, a methyl group attached to the nitrogen atom, and a butanamide chain with an oxane ring at the 4-position. The unique structure of this compound makes it of interest in various fields of scientific research.

Properties

IUPAC Name

N-(3-methoxypyridin-2-yl)-N-methyl-4-(oxan-4-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-18(16-14(20-2)6-4-10-17-16)15(19)7-3-5-13-8-11-21-12-9-13/h4,6,10,13H,3,5,7-9,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSZHMAGJGWXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=CC=N1)OC)C(=O)CCCC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypyridin-2-yl)-N-methyl-4-(oxan-4-yl)butanamide typically involves the following steps:

    Formation of the Pyridine Intermediate: The starting material, 3-methoxypyridine, undergoes a series of reactions to introduce the necessary functional groups.

    Amide Bond Formation: The intermediate is then reacted with a suitable amine, such as N-methylamine, under conditions that promote amide bond formation.

    Oxane Ring Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance yield and purity while minimizing reaction time and waste.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypyridin-2-yl)-N-methyl-4-(oxan-4-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-(3-hydroxypyridin-2-yl)-N-methyl-4-(oxan-4-yl)butanamide.

    Reduction: Formation of N-(3-methoxypyridin-2-yl)-N-methyl-4-(oxan-4-yl)butanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-methoxypyridin-2-yl)-N-methyl-4-(oxan-4-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxypyridin-2-yl)-N-methyl-4-(oxan-4-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxypyridin-2-yl)-N-methyl-4-(oxan-4-yl)butanamine: A reduced form of the compound with an amine group instead of an amide.

    N-(3-hydroxypyridin-2-yl)-N-methyl-4-(oxan-4-yl)butanamide: An oxidized form with a hydroxyl group instead of a methoxy group.

Uniqueness

N-(3-methoxypyridin-2-yl)-N-methyl-4-(oxan-4-yl)butanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

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